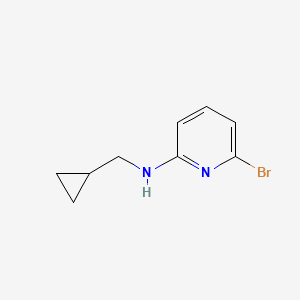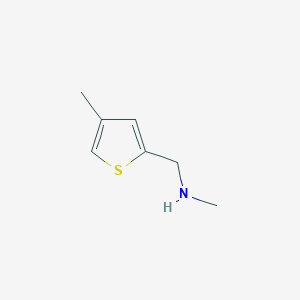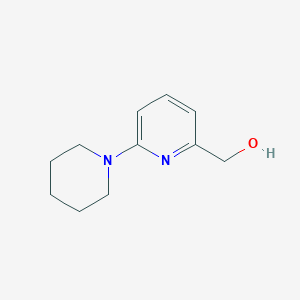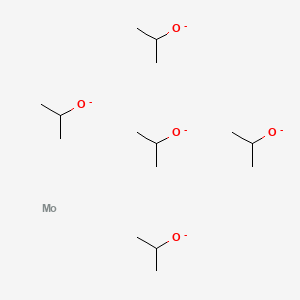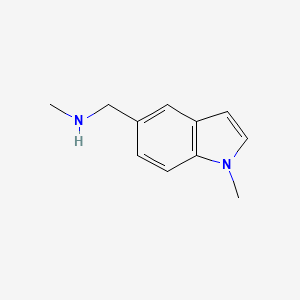![molecular formula C9H15NO2S B1612108 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide CAS No. 287923-89-1](/img/structure/B1612108.png)
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide involves the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide with epichlorohydrin. The resulting product is an N-(oxiran-2-ylmethyl) (glycidyl) derivative .
Molecular Structure Analysis
The molecular structure of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide consists of a bicyclic framework with an attached methanesulfonamide group. The exact arrangement of atoms can be visualized using computational tools or X-ray crystallography .
Chemical Reactions Analysis
Upon reaction with 2-(chloromethyl)oxirane in the presence of tetramethylammonium iodide, N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide yields a group of cage-like N-(oxiran-2-ylmethyl)sulfonamides. Additionally, a specific derivative, N-(exo-5,6-epoxybicyclo[2.2.1]heptan-endo-2-ylmethyl)-4-nitro-N-(oxiran-2-ylmethyl)benzenesulfonamide, can be synthesized by oxidation of oxiran-2-ylmethyl norbornene derivative with peroxy acids .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of N-(oxiran-2-ylmethyl) (glycidyl) derivatives, demonstrating its utility in forming cage-like compounds through reactions with epichlorohydrin. These processes include epoxidation and aminolysis, with the regioselectivity of these transformations analyzed through spectroscopic methods (Palchikov, Prid’ma, & Kas’yan, 2014). Additionally, the synthesis and oxidation of camphor-10-sulfonic acid amides have been explored using bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamines, highlighting the compound's role in creating structurally diverse sulfonamides (Kas’yan et al., 2009).
Structural and Spectroscopic Studies
The structure and self-association of derivatives of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide in solution have been studied using IR spectroscopy and quantum chemical methods. Such studies are crucial for understanding the molecular behavior of these compounds in different environments (Sterkhova, Moskalik, & Shainyan, 2014).
Catalysis and Asymmetric Synthesis
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide derivatives have been used in catalytic asymmetric synthesis. For example, 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, including N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, serve as bidentate ligands in metal-mediated catalytic asymmetric synthesis (Wipf & Wang, 2002).
Neurotropic Activity
The compound has also been explored for its neurotropic effects. For instance, water-soluble cage sulfonamides derived from N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)methanesulfonamide have been synthesized and evaluated for their analgesic and tranquilizing activities, showing significant potential in this area (Palchikov, 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-13(11,12)10-6-9-5-7-2-3-8(9)4-7/h2-3,7-10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEALMIYDTDFJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595263 | |
| Record name | N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide | |
CAS RN |
287923-89-1 | |
| Record name | N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxybenzo[d]isoxazole](/img/structure/B1612025.png)
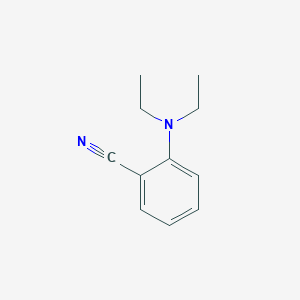
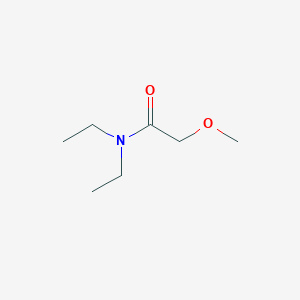

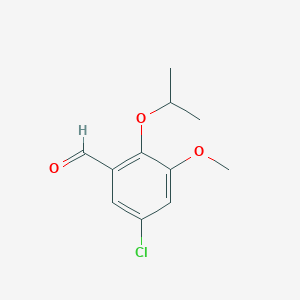
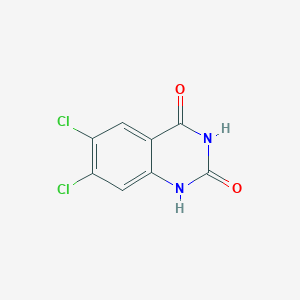
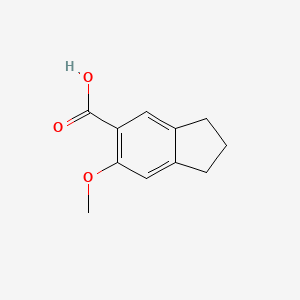
![N-[4-(Trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B1612035.png)

